2-Methoxy-3-methylpyrazine

Vue d'ensemble

Description

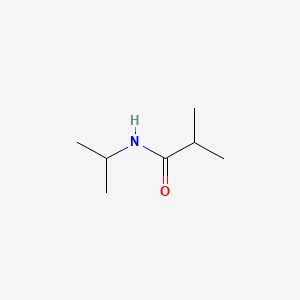

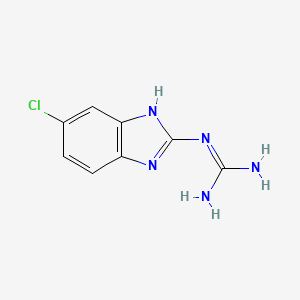

2-Methoxy-3-methylpyrazine is a chemical compound with the molecular formula C6H8N2O . It has an aroma reminiscent of hazelnut, almond, and peanut . The methyl methoxy pyrazines are used as nut-like flavoring agents for foods and beverages. The 2-methoxy-3-methyl derivative is used as a coffee aroma enhancing agent .

Molecular Structure Analysis

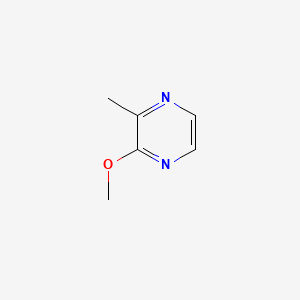

The molecular structure of 2-Methoxy-3-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group (OCH3) and a methyl group (CH3) at the 2 and 3 positions respectively .Physical And Chemical Properties Analysis

2-Methoxy-3-methylpyrazine has a density of 1.1±0.1 g/cm3, a boiling point of 159.3±35.0 °C at 760 mmHg, and a vapor pressure of 3.3±0.3 mmHg at 25°C . It has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 116.2±3.0 cm3 .Applications De Recherche Scientifique

Food Industry: Flavor Enhancement

2-Methoxy-3-methylpyrazine: is widely used in the food industry as a flavoring agent due to its nutty and earthy aroma . It is particularly effective in enhancing the flavors of nuts, seeds, and baked goods, providing a depth of flavor that is difficult to achieve with natural extracts alone. Its application in flavoring can be found in products like bread, cereals, and snacks where it contributes to the roasted and toasted notes.

Pharmaceuticals: Sensory Properties

In pharmaceuticals, 2-Methoxy-3-methylpyrazine may be utilized to mask unpleasant tastes of active pharmaceutical ingredients, making medications more palatable for patients . This can be crucial in pediatric and geriatric formulations where taste can significantly impact patient compliance.

Agriculture: Animal Feed Flavoring

This compound is also used in agriculture, specifically in animal feed to improve the taste and increase the palatability for livestock, which can lead to better feed intake and nutrition absorption . It’s important for the health and growth of the animals, impacting the overall productivity in the agricultural sector.

Environmental Science: Odor Monitoring

2-Methoxy-3-methylpyrazine: has applications in environmental science, particularly in the monitoring and analysis of odors. It can serve as a marker in the detection of specific environmental pollutants and contribute to the assessment of air quality .

Material Science: Aroma Profile in Packaging

In material science, this compound can be incorporated into packaging materials to impart a specific aroma to the packaged goods . This can be particularly useful in the marketing of products where scent plays a role in consumer perception and experience.

Chemical Synthesis: Intermediate Compound

2-Methoxy-3-methylpyrazine: acts as an intermediate in the synthesis of more complex chemical compounds. It’s used in the development of new materials and chemicals, playing a role in innovative research within chemical synthesis .

Analytical Chemistry: Calibration Standards

In analytical chemistry, it is used as a calibration standard in chromatography and mass spectrometry. This helps in the accurate identification and quantification of compounds in complex mixtures, which is essential for quality control and research applications .

Biochemistry: Study of Flavor Compounds

Lastly, in biochemistry, the study of 2-Methoxy-3-methylpyrazine and related compounds helps in understanding the biochemical pathways of flavor formation in various foods. This research can lead to the development of new flavors and improvement of existing ones .

Mécanisme D'action

Safety and Hazards

2-Methoxy-3-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe mist/vapors/spray, and to use only non-sparking tools .

Orientations Futures

As for future directions, the use of 2-Methoxy-3-methylpyrazine and other pyrazines could be further explored in the food and beverage industry due to their unique flavor profiles . Additionally, their biological effects, such as the inhibition of ciliary beat frequency, could be studied further for potential medical applications .

Propriétés

IUPAC Name |

2-methoxy-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJIAEQRKBQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863034 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylpyrazine | |

CAS RN |

2847-30-5, 68378-13-2 | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2847-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3(or 5)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-3(or5)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04O7CN9Q85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the skeletal rearrangement observed in the mass spectra of 2-methoxy-3-methylpyrazine?

A1: The mass spectra of 2-methoxy-3-methylpyrazine reveal a unique fragmentation pattern where the molecule loses a water molecule (H2O) from its molecular ion []. This loss suggests a skeletal rearrangement occurs within the ionized molecule before the expulsion of H2O. Interestingly, this rearrangement and subsequent water loss are absent in the similarly structured 2-methoxy-6-methylpyrazine, indicating the crucial role of the methyl group's position relative to the methoxy group in this mechanism []. Further research using accurate mass measurement, metastable ions, and isotopic labeling techniques (deuterium and carbon-13) provided evidence supporting this proposed mechanism [].

Q2: Can 2-methoxy-3-methylpyrazine act as a warning odor for animals?

A2: While 2-methoxy-3-methylpyrazine itself did not initially repel Red-winged Blackbirds, it proved effective as a conditioned stimulus for learned aversion []. When paired with methiocarb, an illness-inducing agent, the birds learned to avoid food associated with the odor of 2-methoxy-3-methylpyrazine even after the odor was no longer present []. This suggests the compound can function as a warning odor, signaling potential harm and leading to avoidance behavior in certain species [].

Q3: How does the presence of saliva affect the release of 2-methoxy-3-methylpyrazine in a food matrix?

A3: The addition of synthetic saliva to a model grape beverage (pH 2.6) containing 2-methoxy-3-methylpyrazine led to an increase in pH and a subsequent increase in the compound's volatility []. This effect was also observed for other basic volatile compounds, highlighting the importance of considering saliva's influence on flavor release and perception, particularly for acidic food matrices [].

Q4: Has 2-methoxy-3-methylpyrazine been identified in any natural sources?

A4: Yes, 2-methoxy-3-methylpyrazine is a naturally occurring compound. It has been identified as one of the primary constituents in the basic fraction of the essential oil extracted from fresh Panax ginseng root [].

Q5: Are there any safety concerns regarding the use of 2-methoxy-3-methylpyrazine as a flavoring agent in animal feed?

A5: The European Food Safety Authority (EFSA) has assessed the safety of 2-methoxy-3-methylpyrazine for use as a flavoring in animal feed []. The panel concluded that 2-methoxy-3-methylpyrazine is safe at the proposed maximum dose level of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals and at a normal use level of 0.1 mg/kg complete feed for pigs and poultry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.